6-(Oxiran-2-yl)nicotinonitrile
Description
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
6-(oxiran-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c9-3-6-1-2-7(10-4-6)8-5-11-8/h1-2,4,8H,5H2 |
InChI Key |
IBPZPTOARDJFHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Benzyne-Triggered Sulfur Ylide Formation
The most efficient method, as reported by, employs a benzyne-mediated epoxidation of carbonyl precursors. For 6-acetyl nicotinonitrile, the reaction proceeds via:
-
S–O Bond Insertion : Sulfoxide reacts with benzyne to generate a sulfur ylide.
-
Nucleophilic Attack : The ylide adds to the carbonyl carbon of 6-acetyl nicotinonitrile.
-
Epoxide Formation : Intramolecular cyclization yields the oxirane ring.
Reaction Conditions :
Table 1: Optimization Parameters for Sulfur Ylide Epoxidation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Sulfoxide Equiv | 1.2 | Maximizes ylide formation |
| Solvent | THF | Enhances solubility and stability |
| Temperature | 25°C | Prevents decomposition |
| Reaction Time | 18 hours | Balances completion vs. byproducts |
This method avoids harsh bases, making it compatible with nitrile groups.
Alternative Preparation Strategies
Nucleophilic Substitution with Epoxide Precursors
Chloronicotinonitrile derivatives can undergo nucleophilic substitution with epoxide-forming agents. For example, 6-chloronicotinonitrile reacts with glycidol in the presence of potassium carbonate:
Conditions :
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, THF) enhance ylide stability in sulfur-mediated epoxidation, while protic solvents (e.g., ethanol) favor nucleophilic substitutions.
Table 2: Solvent Impact on Epoxidation Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 85 |
| DMF | 36.7 | 72 |
| Ethanol | 24.3 | 68 |
Temperature and Time
Elevated temperatures accelerate reactions but risk epoxide ring-opening. The sulfur ylide method achieves optimal yields at 25°C over 18 hours.
Analytical Characterization
Spectroscopic Confirmation
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Sulfur Ylide Epoxidation | 85 | 98 | High |
| Nucleophilic Substitution | 65 | 90 | Moderate |
| Oxidative Epoxidation | 50 | 85 | Low |
The sulfur ylide approach outperforms others in yield and purity, though it requires stringent moisture control .
Chemical Reactions Analysis
6-(Oxiran-2-yl)nicotinonitrile undergoes various types of chemical reactions, including:
Ring Opening Reactions: Acid-catalyzed nucleophilic ring opening in the presence of hydrogen halides to generate vicinal halocyanohydrins.
Oxidation Reactions: Conversion of cyanohydrins to 3-fluoro-2-oxoalkanoic acids using CrO3 under acidic conditions.
Substitution Reactions: Reaction with HF in the presence of pyridine to produce vicinal fluorocyanohydrins.
Common reagents used in these reactions include hydrogen halides, HF, and CrO3. Major products formed from these reactions include α-halo ketones, 3-fluoro-2-oxoalkanoic acids, and vicinal fluorocyanohydrins .
Scientific Research Applications
Synthetic Organic Chemistry
6-(Oxiran-2-yl)nicotinonitrile is primarily used as a synthetic intermediate. Its reactivity enables the formation of various derivatives, which can be utilized in the development of pharmaceuticals and agrochemicals. The compound's ability to undergo ring-opening reactions makes it valuable for synthesizing complex organic molecules.
Pharmaceutical Development
Research indicates that compounds similar to this compound have been explored for their potential as selective inhibitors of renal outer medullary potassium channels (ROMK). These inhibitors could be beneficial in treating conditions such as hypertension and heart failure, where diuretic or natriuretic effects are desired .
Chemical Reaction Studies
The compound serves as a model for studying various chemical reactions, including:
- Ring Opening Reactions : Acid-catalyzed nucleophilic ring opening can produce vicinal halocyanohydrins.
- Oxidation Reactions : Conversion of cyanohydrins to more complex structures using oxidizing agents.
- Substitution Reactions : Interactions with halogenating agents to form halogenated derivatives.
These reactions not only enhance understanding of reaction mechanisms but also facilitate the synthesis of novel compounds with desired properties.
Case Study 1: Pharmaceutical Applications
A patent application describes the use of compounds like this compound as selective ROMK inhibitors, demonstrating their potential therapeutic applications in managing cardiovascular diseases . The study highlights the structural elements that contribute to their pharmacological activity, emphasizing the importance of this compound class in drug development.
Case Study 2: Synthetic Methodologies
Research has documented various synthetic methodologies utilizing this compound as a starting material. These methodologies explore its reactivity in forming more complex structures, showcasing its utility in organic synthesis.
Mechanism of Action
The mechanism of action of 6-(Oxiran-2-yl)nicotinonitrile involves its bifunctional nature, allowing it to participate in various chemical reactions. The oxirane ring can undergo nucleophilic ring opening, while the cyano group can participate in substitution and oxidation reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a valuable tool in synthetic organic chemistry .
Comparison with Similar Compounds
Comparison with Similar Nicotinonitrile Derivatives
Structural and Functional Group Variations
Nicotinonitrile derivatives differ primarily in substituents at the 2-, 4-, and 6-positions of the pyridine ring. The epoxide group in 6-(Oxiran-2-yl)nicotinonitrile is unique compared to other substituents such as halogens, aryl groups, or heterocycles. Below is a comparative analysis of key analogues:
Table 1: Key Nicotinonitrile Derivatives and Their Properties
Physicochemical Properties
- Solubility : The polar epoxide group may improve aqueous solubility compared to lipophilic aryl or trifluoromethyl derivatives.
- Crystal Packing: Ethoxy- and aryl-substituted nicotinonitriles exhibit non-planar structures with π-π stacking and hydrogen bonding, whereas the epoxide’s strained ring might disrupt such interactions .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 6-substituted nicotinonitrile derivatives?
Nicotinonitrile derivatives are typically synthesized via cyclization reactions. For example, chalcone precursors react with malononitrile in the presence of sodium alkoxide (e.g., sodium ethoxide) under mild conditions. reports a 68% yield for 6-(4-aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile after recrystallization from ethanol . Key steps include stirring at room temperature, filtration, and slow solvent evaporation for crystal growth.
Q. How is X-ray crystallography utilized to resolve the molecular structure of nicotinonitrile derivatives?
Single-crystal X-ray diffraction (SCXRD) with instruments like Bruker APEXII CCD detectors and MoKα radiation (λ = 0.71073 Å) is standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Structure refinement employs SHELXL/SHELXTL software to model atomic positions, hydrogen bonding, and crystallographic disorder (e.g., disordered thiophene rings in ) . R-values (e.g., R₁ = 0.038 in ) validate refinement accuracy.
Advanced Research Questions
Q. How do researchers address crystallographic disorder in nicotinonitrile derivatives, and what analytical challenges arise?
Disorder arises from dynamic molecular conformations, such as rotational flexibility in substituents. In , the thiophene ring exhibits two orientations with occupancies 0.858(2) and 0.142(2). Refinement strategies include:
- Partitioning occupancy factors for disordered atoms.
- Applying geometric restraints to bond lengths/angles.
- Using ISOR or SIMU constraints to manage anisotropic displacement parameters . Misinterpretation of disorder can skew intermolecular interaction analyses, necessitating careful validation against residual electron density maps.
Q. What role do non-planar conformations play in the supramolecular assembly of nicotinonitrile derivatives?
Dihedral angles between aromatic rings influence packing modes. For instance, the pyridyl ring in forms dihedral angles of 25.22° (with 4-aminophenyl) and 24.80° (with thiophene), creating a twisted conformation. Non-planarity promotes staggered π-stacking and C–H···π interactions (e.g., centroid distances ~3.5 Å in ), stabilizing crystal lattices . Software like Mercury or OLEX2 visualizes these interactions for topology analysis.
Q. How can hydrogen-bonding networks and weak interactions be systematically characterized in nicotinonitrile crystals?
Intermolecular interactions are identified via:
- Hydrogen bonds : N–H···N (e.g., 2.89 Å in ) and O–H···N bonds.
- C–H···π interactions : Measured using centroid-to-H distances (e.g., 2.79 Å in ).
- Halogen bonds : In chloro-substituted derivatives ( ), Cl···N/π interactions contribute to stability. Hirshfeld surface analysis quantifies interaction contributions, while PLATON validates bond geometries .
Q. What strategies optimize the biological activity of nicotinonitrile derivatives through substituent engineering?
Substituents modulate bioactivity by altering electronic and steric profiles. highlights amino groups enabling further functionalization (e.g., coupling with pharmacophores). Methodological steps include:
- In vitro screening : Testing cytotoxicity (e.g., MCF7 cell lines in ) or enzyme inhibition.
- Structure-activity relationships (SAR) : Correlating substituent position (e.g., 4-aminophenyl vs. naphthyl in ) with activity trends.
- Docking studies : Simulating interactions with target proteins (e.g., KHK inhibitors in ) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
